molecular formula C19H26N2O6 B13863146 Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate

Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate

Cat. No.: B13863146
M. Wt: 378.4 g/mol
InChI Key: AHNBENQYIATZPT-UHFFFAOYSA-N
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Description

Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is a complex organic compound with a molecular formula of C19H26N2O6. This compound is characterized by the presence of a tert-butyl group, a nitrophenoxy group, and a cyclohexanecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves multiple steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with tert-butyl chloroformate to form tert-butyl cyclohexanecarboxylate. This intermediate is then reacted with 4-nitrophenol and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 1-(((4-nitrophenoxy)carbonylamino)methyl)cyclohexanecarboxylate can be compared with similar compounds such as:

    Tert-butyl 4-[(E)-but-1-en-3-yl]piperidine-1-carboxylate: This compound has a similar tert-butyl group but differs in its core structure and functional groups.

    Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]ethyl}amino)methyl]cyclohexanecarboxylate: This compound shares the cyclohexanecarboxylate moiety but has different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl 1-[[(4-nitrophenoxy)carbonylamino]methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-16(22)19(11-5-4-6-12-19)13-20-17(23)26-15-9-7-14(8-10-15)21(24)25/h7-10H,4-6,11-13H2,1-3H3,(H,20,23)

InChI Key

AHNBENQYIATZPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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